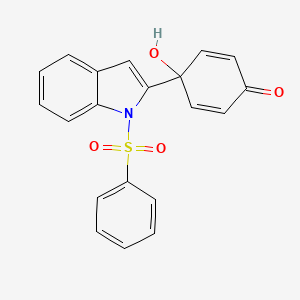

Quinol 1h

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

719308-90-4 |

|---|---|

Molecular Formula |

C20H15NO4S |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

4-[1-(benzenesulfonyl)indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C20H15NO4S/c22-16-10-12-20(23,13-11-16)19-14-15-6-4-5-9-18(15)21(19)26(24,25)17-7-2-1-3-8-17/h1-14,23H |

InChI Key |

HWKQYGBAAMKHDY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O |

Synonyms |

BW 114 BW-114 BW114 cpd |

Origin of Product |

United States |

Historical Context and Evolution of Quinolone Research

The journey of quinolone research began serendipitously in 1962 with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. oup.com Although technically a naphthyridine, nalidixic acid is considered the progenitor of the entire quinolone class of antibiotics. wikipedia.org Its discovery sparked a prolific era of research, leading to the synthesis of over 10,000 analogs, though only a select few have been integrated into clinical practice. wikipedia.orgnih.gov

The initial, or first-generation, quinolones, including pipemidic acid, oxolinic acid, and cinoxacin, offered marginal improvements over nalidixic acid and were primarily effective against Gram-negative bacteria, finding use in treating urinary tract infections. wikipedia.orgmdpi.com A significant leap forward came with the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, giving rise to the second-generation fluoroquinolones. oup.com This modification dramatically expanded their antibacterial spectrum to include some Gram-positive bacteria. wikipedia.org

Subsequent generations of quinolones have been developed through strategic chemical modifications of the core scaffold, particularly at the N-1, C-6, C-7, and C-8 positions. oup.com These alterations have been pivotal in enhancing antimicrobial activity, improving pharmacokinetic properties, and tailoring the metabolic profiles of these compounds. oup.commdpi.com This continuous evolution has transformed quinolones from agents with a limited scope to broad-spectrum antibiotics with wide-ranging clinical applications. oup.com

Significance of the Quinolone Scaffold in Diverse Academic Disciplines

The quinolone scaffold's influence extends far beyond its well-established role in antibacterial therapy. Its unique structural features have made it a privileged pharmacophore in medicinal chemistry, attracting interest from researchers across various fields. qeios.comnih.gov The versatility of the quinolone nucleus allows for extensive chemical modifications, leading to the development of compounds with a wide array of biological activities. qeios.com

Beyond their antibacterial prowess, quinolone-based compounds have demonstrated potent activity against a multitude of other diseases. Research has revealed their potential as antimalarial, antituberculosis, antifungal, and antiviral agents. nih.govmdpi.comrsc.org For instance, certain quinolone derivatives have shown promise in combating the human immunodeficiency virus (HIV) by targeting the viral integrase enzyme. nih.gov Elvitegravir, a quinolone-3-carboxylic acid, is a notable example of an FDA-approved integrase inhibitor for HIV treatment. nih.govmdpi.com

Furthermore, the quinolone scaffold has been explored for its anticancer properties. qeios.com Scientists have investigated the potential of designing quinolone derivatives that specifically target eukaryotic topoisomerases in malignant cells, offering a potential avenue for cancer chemotherapy. oup.com The ability of these compounds to be modified and hybridized with other active molecules further underscores their potential in developing novel therapeutic agents for a range of diseases. mdpi.com

Current Research Paradigms and Emerging Frontiers in Quinol 1h Chemistry

Classical and Modern Synthetic Approaches to the Quinol 1h Core Structure

While the specific core structure of this compound (a substituted cyclohexadienone linked to an indole) is distinct, the synthesis of related quinolone scaffolds (such as quinolin-4(1H)-ones and quinolin-2(1H)-ones) provides a foundation for understanding the types of reactions employed in constructing similar fused and substituted ring systems.

Multistep Conventional Synthesis Routes

Classical synthetic strategies for quinolone frameworks typically involve multiple discrete steps, often building the heterocyclic system from simpler precursors. For instance, the Camps cyclization, a historical method, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to yield quinolin-4-ones or quinolin-2-ones, depending on the substrate and conditions. mdpi.com Another multi-step approach to 4-(1H)-quinolones involves the condensation of methyl ketones with isatoic anhydride (B1165640) derivatives. mdpi.com The synthesis of 2,3-dihydro-4-hydroxy-1H-pyrrolo[2,3-b]quinolines, a related bicyclic system, has also been achieved through multi-step sequences, including reactions of 4-chloro-2,3-dihydrofuro[3,2-c]quinolines with amines or amination of dichloro-substituted quinolines. jst.go.jprsc.org These conventional routes, while sometimes requiring multiple isolation and purification steps, offer precise control over the formation of specific bonds and the introduction of substituents.

One-Pot and Cascade Reactions for this compound Synthesis

To improve efficiency and reduce synthetic steps, one-pot and cascade reactions have been developed for constructing quinolone cores. These methods allow multiple transformations to occur sequentially in a single reaction vessel. Examples include the one-pot synthesis of quinolin-4(1H)-one derivatives through a sequence involving Michael addition-elimination followed by palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.org This method starts from (Z)-β-chlorovinyl aromatic ketones and amines, forming enamine intermediates that undergo intramolecular N-arylation. organic-chemistry.org Another one-pot strategy for quinolin-2(1H)-ones utilizes a Ugi four-component reaction followed by cyclization. rsc.orgresearchgate.net Cascade reactions, such as palladium-catalyzed radical cyclization and C-H amination, have been employed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org While specific one-pot or cascade routes to the exact this compound structure (CID 9907134) are not detailed in the search results, these examples demonstrate the power of convergent strategies in assembling complex quinolone-related architectures.

Advanced Methodologies for Derivatization and Functionalization

Beyond the construction of the core structure, advanced methodologies allow for the introduction of various functional groups and substituents onto quinolone scaffolds, modifying their properties and enabling the synthesis of diverse derivatives.

Metal-Catalyzed and Metal-Free Arylation Protocols

Arylation, the introduction of an aryl group, is a crucial transformation for enhancing the structural complexity and biological activity of quinolones. Both metal-catalyzed and metal-free methods have been developed. Palladium-catalyzed C-H arylation of quinolone derivatives using diaryliodonium salts has been reported, allowing for regioselective functionalization at positions such as C3, C5, and C8. acs.orgthieme-connect.comresearchgate.net These reactions often proceed under controlled conditions to achieve desired site selectivity. Metal-free arylation protocols also exist, such as methods utilizing arylhydrazine as a radical source under air atmosphere for the arylation of 4-quinolones. acs.org Microwave-assisted metal- and ligand-free O-arylation of quinolones using diaryliodonium salts provides a rapid route to aryloxyquinolines. thieme-connect.com Suzuki cross-coupling, a well-established palladium-catalyzed reaction, has been applied for the regioselective introduction of aryl groups at the C6 position of 4-quinolones. rsc.org

Electrosynthetic Pathways for Hydroxyquinolones and Related Compounds

Electrosynthesis offers a sustainable and selective approach to the synthesis of various organic compounds, including hydroxyquinolones. Highly selective electrosynthetic methods have been developed for the synthesis of 1H-1-Hydroxyquinol-4-ones through the reduction of nitro arenes followed by cyclo-condensation. acs.orgresearchgate.netnih.gov This electrochemical approach provides direct access to this class of biologically active heterocycles. acs.orgresearchgate.net Electrochemical methods have also been explored for other functionalizations of quinolones, such as trifluoromethylation via a free radical mechanism. acs.org The use of electrochemistry in synthesizing quinolone derivatives highlights its potential for environmentally benign and efficient transformations.

Synthesis of Key this compound Analogs and Structural Variants

The synthesis of 4-(1H)-quinolone derivatives, considered analogs of this compound, has been achieved through various methodologies. A common approach involves the condensation of methyl ketones and derivatives of isatoic anhydrides. This reaction can be carried out at low temperatures, such as -78 °C, using a strong base like LDA (lithium diisopropylamide) in tetrahydrofuran (B95107) (THF) mdpi.com. Diverse substituents can be introduced at positions 1 and 2 of the 4-(1H)-quinolone core using this method mdpi.com.

Another synthetic route to quinolin-4(1H)-one derivatives involves a one-pot sequential Michael addition-elimination reaction followed by a palladium-catalyzed Buchwald-Hartwig amination. This method utilizes (Z)-β-chlorovinyl aromatic ketones and amines as starting materials, forming enamine intermediates that undergo intramolecular N-arylation to yield the desired quinolin-4(1H)-ones. organic-chemistry.org. The reaction can be optimized using specific bases like potassium carbonate and potassium tert-butoxide, and palladium catalysis with Buchwald-type ligands organic-chemistry.org. This method offers good to excellent yields and tolerates various functional groups on the amine and ketone components organic-chemistry.org.

The synthesis of 2(1H)-quinolinone derivatives, another class of this compound analogs, can be achieved from Baylis-Hillman adducts of 2-nitrobenzaldehydes. scispace.comresearchgate.net. A facile method involves the reduction of these adducts, often with reducing agents like zinc or tin(II) chloride, in the presence of appropriate acids or solvents. This process can involve a tandem reaction sequence including reduction of the nitro group, intramolecular amide bond formation, conjugate addition, and dehydration scispace.com. For instance, reducing Baylis-Hillman adducts with zinc and a carboxylic acid in the presence of trifluoroacetic acid can lead to 3-substituted 2(1H)-quinolinone derivatives scispace.com. Similarly, using alcohol solvents under reducing conditions can yield 3-alkoxymethyl-substituted 2(1H)-quinolinone derivatives scispace.com.

Electrosynthesis has emerged as a highly selective and sustainable method for accessing 1H-1-hydroxyquinol-4-ones, a significant class of this compound analogs featuring an exocyclic N,O motif. acs.orgnih.govacs.org. This method typically starts from easily accessible 2-nitrobenzoic acids and involves the selective reduction of the nitro group acs.orgnih.gov. The broad applicability of this protocol has been demonstrated through the synthesis of various 1H-1-hydroxyquinol-4-one derivatives, including naturally occurring antibiotics like Aurachin C and HQNO, often achieving high yields. nih.govacs.org. Selective reduction of the nitro group to the corresponding hydroxylamines is crucial and can be controlled by using stoichiometric amounts of reagents and acidic additives, with reducing agents such as tin(II) chloride, red phosphorus, and zinc being effective nih.gov. Hydrogenation with H₂ and NaBH₄ can also provide high yields nih.gov.

Solid phase synthesis has also been explored for the preparation of quinolones, including ethyl 6-carboxyquinol-4(1H-)-one-3-carboxylate and N-substituted 6-carboxyquinol-4(1H)-one-3-carboxamides. nih.gov.

Diverse structural modifications on the quinolone core have been investigated to explore structure-activity relationships, focusing on variations in side-chain termini, length, and connecting atoms. researchgate.net. Functional groups such as carboxylic acid, ester, amide, alcohol, acetate, nitrile, tetrazole, and phenyl sulfone moieties have been incorporated researchgate.net.

Here is a summary of some synthesized quinol and quinolone derivatives and their reported yields:

| Compound | Synthesis Method | Reported Yield (%) | Reference |

| 3-(Isopropoxymethyl)-(1H)-quinol-2-one | Reduction of Baylis-Hillman adducts of 2-nitrobenzaldehydes in alcohol solvents | 58 | scispace.com |

| 3-(Ethoxymethyl)-5-chloro-(1H)-quinol-2-one | Reduction of Baylis-Hillman adducts of 2-nitrobenzaldehydes in alcohol solvents | 48 | scispace.com |

| 1H-1-hydroxy-2-propylquinol-4-one (5i) | Electrosynthesis from 2-nitrobenzoic acids | 82 | nih.govacs.org |

| HQNO (1H-2-heptyl-1-hydroxyquinol-4-one) | Electrosynthesis from 2-nitrobenzoic acids | 82 | nih.govacs.org |

| Aurachin C (1a) | Electrosynthesis from 2-nitrobenzoic acids | 82 | nih.govacs.org |

| 2-ethyl-3-methylquinol-4-one (5v) | Electrosynthesis from 2-nitrobenzoic acids | 81 | nih.gov |

| Ethyl 6-carboxyquinol-4(1H-)-one-3-carboxylate (5) | Solid phase synthesis | Not specified | nih.gov |

| N-substituted 6-carboxyquinol-4(1H)-one-3-carboxamides (7a-d) | Solid phase synthesis | Not specified | nih.gov |

Photochemical and Thermal Transformations of this compound Precursors

While direct photochemical and thermal transformation studies specifically labeled "this compound precursors" are not extensively detailed in the provided search results, related transformations of quinone and quinolone structures offer insights into potential reaction pathways.

Ortho-quinols, which are reactive 2,4-cyclohexadienones and can be considered related to quinone structures that might serve as precursors to certain quinolone types, undergo retro-Diels-Alder reactions followed by Diels-Alder cycloadditions with external dienophiles under thermal conditions. nih.gov. Microwave irradiation has been shown to improve the efficiency of these retro-Diels-Alder/Diels-Alder cascades of ortho-quinol dimers. nih.gov. For instance, the thermal degradation of a specific ortho-quinol dimer has been reported to yield a product likely generated from a dienone-phenol rearrangement. nih.gov.

Thermal treatment of C-alkoxycarbonyl-C-phenyl-N-aryl ketenimines bearing cyclic dithioacetalic units at the ortho-position of the C-phenyl ring can lead to the formation of quinolin-4-ones. um.es. This transformation involves a rearrangement process under thermal conditions in a solvent like toluene. um.es.

Photochemical transformations of organic matter in environmental waters, which can contain phenol (B47542) and quinone structures, highlight the potential for these functional groups to undergo reactions under sunlight irradiation, producing various reactive species. nih.gov. While this is a broad environmental context, it underscores the general photochemical reactivity of quinone-related structures.

Photochemical strategies have also been developed for the transformation of other heteroaromatic systems, such as the conversion of 1H- and 2H-indazoles into benzimidazoles through excited-state tautomerization and subsequent photochemical rearrangement. nih.gov. This indicates the potential for photochemical rearrangements in nitrogen-containing aromatic systems that share some structural features with quinolone precursors.

Detailed research findings on the photochemical and thermal transformations of specific this compound precursors with quantitative data like yields and reaction conditions are limited in the provided search results. However, the examples above demonstrate that both thermal and photochemical energy can induce significant structural changes and rearrangements in related cyclic and heteroaromatic compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. jocpr.com These methods, by solving the Schrödinger equation with certain approximations, can predict a wide array of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. jocpr.comnih.gov

Density Functional Theory (DFT) has become a standard method for studying quinoline (B57606) derivatives due to its balance of accuracy and computational cost. scienceopen.comrsdjournal.org DFT studies on quinoline-based systems have been used to explore their optimized geometry, electronic properties, and the effects of different solvents. informaticsjournals.co.in For instance, research on a quinolin-2(1H)-one derivative employed DFT to analyze its ground state in both isolation and various solvent environments, revealing insights into solute-solvent interactions. informaticsjournals.co.in The B3LYP functional is a commonly used hybrid functional in these studies, often paired with basis sets like 6-31G(d,p) or 6-311G to achieve reliable results. informaticsjournals.co.innih.gov

DFT calculations allow for the investigation of various molecular properties. For example, the total electron density (TED), electrostatic potential (ESP), and molecular electrostatic potential (MEP) can be mapped to understand charge distribution and potential molecular interaction sites. informaticsjournals.co.in These calculations have been instrumental in understanding the structural, electronic, and optical properties of quinoline derivatives, which is crucial for applications in fields like optoelectronics. informaticsjournals.co.in Furthermore, DFT has been successfully used to study the tautomeric forms of quinoline derivatives, determining the relative stability of keto and enol forms in different environments. nih.gov

Table 1: Selected DFT Functionals and Basis Sets Used in Quinoline Studies

| Study Subject | DFT Functional | Basis Set | Investigated Properties | Reference |

| Quinolin-2(1H)-one derivative | B3LYP | 6-311G | Geometry, Electronic Structure, Solvent Effects | informaticsjournals.co.in |

| 4-(methylsulfanyl)-3[...]quinoline-2(1H)-one | B3LYP, M06-2X | 6-31G(d,p) | Tautomerism, Thermodynamics, NMR, UV-Vis | nih.gov |

| Benzofuro[2,3-c]carbazoloquinol derivatives | B3LYP | 6-31G(d,p) | Optical and Electrochemical Properties | jst.go.jp |

| 6-Chloroquinoline | B3LYP | 6-311++G(d,p) | Geometric Parameters, Spectroscopic Features | dergipark.org.tr |

| 2-(3,5-difluorophenyl) quinoline-4-carboxylic acid | B3LYP | 6-31+G(d,p) | Geometric Parameters, Vibrational Frequencies, NMR | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding chemical reactivity and electronic transitions. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

In the context of quinoline derivatives, HOMO-LUMO analysis has been used to predict their reactivity and electronic properties. For a specific quinolin-2(1H)-one derivative, the HOMO-LUMO gap was calculated in different media to understand its stability. informaticsjournals.co.in The analysis of these orbitals provides insights into charge transfer within the molecule. malayajournal.org For example, in one study, the HOMO was found to have π-bonding symmetry, while the LUMO exhibited π* antibonding symmetry, which is typical for such conjugated systems. informaticsjournals.co.in The visualization of these orbitals, often color-coded to show positive and negative regions, helps in understanding the electron-donating and electron-accepting regions of the molecule. informaticsjournals.co.inmalayajournal.org

Table 2: HOMO-LUMO Energy Gaps for Selected Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Medium | Reference |

| 4HCQ | -6.469 | -2.618 | 3.851 | Vacuum | informaticsjournals.co.in |

| 4HCQ | - | - | 4.205 | DMSO | informaticsjournals.co.in |

| 2-(4-chlorophenyl)-1-[...]imidazole | -5.2822 | -1.2715 | 4.0106 | - | malayajournal.org |

Density Functional Theory (DFT) Studies on this compound

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering detailed insights into conformational changes and intermolecular interactions. nih.gov These simulations can reveal how molecules like this compound behave in different environments, such as in solution or in a crystalline phase. mdpi.com By simulating the atomic motions over time, MD can help in understanding processes like protein folding, ligand binding, and conformational transitions. nih.govbiorxiv.org

For quinoline-related systems, MD simulations have been employed to investigate the dynamics of hydrogen bonds, which are crucial for molecular association and stabilization. mdpi.com For example, Car–Parrinello molecular dynamics (CPMD) has been used to study the dynamics of intramolecular and intermolecular hydrogen bonds in benzo[h]quinoline (B1196314) systems. mdpi.com These simulations can provide information on the strength and geometry of hydrogen bonds and can even reveal proton-sharing and transfer events. mdpi.com The analysis of MD trajectories can include metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to quantify conformational changes and flexibility. dovepress.com

Proton Transfer and Tautomerism Studies in this compound Systems

Prototropic tautomerism, the transfer of a proton between two atoms within the same molecule, is a significant phenomenon in many heterocyclic systems, including quinolines. mdpi.com Computational studies are invaluable for investigating the mechanisms and thermodynamics of these processes. DFT calculations, for instance, can be used to model the potential energy surfaces of tautomeric systems, identifying the stable tautomers and the transition states that connect them. nih.govresearchgate.net

In the case of quinoline derivatives, studies have focused on keto-enol tautomerism. For example, research on a substituted quinoline-2(1H)-one investigated the tautomerization mechanism in the gas phase and in ethanol, finding that the keto form is the most stable. nih.gov The energy barriers for the proton transfer were also calculated, providing insights into the kinetics of the process. nih.gov Such studies can also explore the influence of intramolecular hydrogen bonds and solvent effects on the tautomeric equilibrium. mdpi.comresearchgate.net Theoretical investigations have also explored long-range intramolecular proton transfer in systems derived from 7-hydroxy quinoline, which can act as molecular switches. mdpi.com

Predictive Modeling of Reaction Pathways and Transition States

A significant application of quantum chemical calculations is the predictive modeling of chemical reaction pathways and the characterization of transition states. nih.gov This approach allows chemists to understand reaction mechanisms, predict reaction outcomes, and design new synthetic routes. solubilityofthings.comnumberanalytics.com Transition State Theory (TST) provides a framework for understanding reaction rates by analyzing the high-energy transition state that separates reactants from products. solubilityofthings.com

Computational methods, particularly DFT, are used to locate and characterize transition state structures on the potential energy surface. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. solubilityofthings.com For quinoline systems, these methods can be applied to predict the feasibility of various reactions. For example, in a study of the quinol–enedione rearrangement, DFT calculations were used to determine the free energy barrier for the rearrangement of different quinol substrates, which aligned with experimental observations. acs.org By modeling reaction pathways, researchers can gain insights into reaction selectivity and optimize conditions for desired outcomes. nih.govsolubilityofthings.com The automated exploration of reaction pathways using computational tools is an emerging area that promises to accelerate the discovery of new chemical reactions. nih.gov

Mechanistic Elucidation of Reactions Involving Quinol 1h

Electron Transfer Mechanisms in Quinol Oxidation and Reduction Processes

The oxidation and reduction of quinols are fundamentally governed by electron transfer (ET) processes. In biological systems, such as the cytochrome bc1 complex, quinol oxidation is a key step in cellular respiration and photosynthesis. The process is often a "bifurcated" electron transfer, where the two electrons from the quinol molecule follow different paths. nih.govusp.br

The initial and often rate-limiting step in quinol oxidation is a proton-coupled electron transfer (PCET). usp.brresearchgate.netacs.org This mechanism involves the simultaneous transfer of a proton and an electron. In the context of the cytochrome bc1 complex, the first electron is transferred to a high-potential chain, typically involving an iron-sulfur protein (ISP), while the second electron is passed to a low-potential chain. nih.govusp.br The reduction of quinones, the oxidized form of quinols, can also proceed through sequential one-electron transfer reactions, forming a semiquinone intermediate. researchgate.net

The nature of the solvent plays a critical role in the electron transfer mechanism. In aqueous or protic media, quinones typically undergo a proton-coupled electron transfer. acs.org In contrast, a two-electron transfer mechanism is more common in aprotic environments. acs.org

Table 1: Key Factors in Quinol Electron Transfer

| Factor | Role in Electron Transfer | References |

|---|---|---|

| Proton Coupling | Facilitates the initial rate-limiting step in quinol oxidation. | usp.brresearchgate.netacs.org |

| Bifurcated Pathway | Allows for the separation of electron pathways in biological systems. | nih.govusp.br |

| Solvent Polarity | Dictates whether the mechanism is proton-coupled or a direct two-electron transfer. | acs.org |

| Redox-Active Metals | Can augment the redox reactivity of quinols in catalytic systems. | acs.org |

Investigation of Intermediates in Quinolone Reaction Pathways

The transient nature of intermediates in quinol and quinolone reactions makes their direct observation challenging. acs.org However, their existence is inferred from kinetic and spectroscopic studies. A key intermediate in the one-electron oxidation of quinol is the semiquinone radical. nih.govresearchgate.net In some systems, a neutral semiquinone intermediate has been identified. usp.bracs.org

In the context of quinoline (B57606) hydrodenitrogenation, several intermediates have been identified, including various tetrahydroquinoline (THQ) isomers and decahydroquinoline (B1201275) (DHQ). preprints.orgpreprints.org The specific reaction pathway and the distribution of these intermediates are highly dependent on the catalyst used. preprints.orgpreprints.org For instance, nickel phosphide (B1233454) catalysts have been shown to favor the formation of decahydroquinoline. preprints.org

In the synthesis of quinolin-2(1H)-ones, a six-membered ring methylidene intermediate is proposed, which then isomerizes to the final product. mdpi.com The formation and stability of these intermediates are often influenced by the electronic nature of the substituents on the reacting molecules. mdpi.com

Table 2: Characterized Intermediates in Quinol/Quinolone Reactions

| Reaction Type | Intermediate Species | Method of Investigation | References |

|---|---|---|---|

| Quinol Oxidation | Neutral Semiquinone Radical | Time-Resolved EPR Spectroscopy | usp.bracs.org |

| Quinoline Hydrogenation | Tetrahydroquinolines, Decahydroquinoline | Product Analysis from Catalytic Reactions | preprints.orgpreprints.org |

| Quinolin-2(1H)-one Synthesis | Methylidene Intermediate | Mechanistic Studies of Intramolecular Cyclization | mdpi.com |

| Ruthenium-Catalyzed C-8 Arylation | Five-Membered Metallacycle | Control Experiments and Mechanistic Proposals | rsc.org |

Intramolecular Rearrangements and Cyclization Mechanisms

Intramolecular rearrangements and cyclizations are pivotal in the synthesis of complex quinolone structures. Palladium-catalyzed reactions are frequently employed to construct the quinolone core through various cyclization strategies. mdpi.com One such method involves the intramolecular Heck cyclization of N-(hetero)arylcarboxamides to form tricyclic fused quinolones. mdpi.com

Another powerful approach is the tandem process, where multiple bond-forming reactions occur in a single step. For example, 1,2-disubstituted quinolin-4(1H)-ones can be synthesized via a palladium-catalyzed tandem amination protocol. mdpi.com The mechanism for the carbocyclization to form 3,4-disubstituted quinolin-2(1H)-ones involves an intramolecular nucleophilic attack of a carbanion on a carbon-carbon triple bond. mdpi.com

Enzyme-catalyzed cationic epoxide rearrangements represent another fascinating class of intramolecular transformations in the biosynthesis of quinolone alkaloids. nih.gov These reactions can lead to the formation of richly functionalized ring systems. nih.gov

Table 3: Examples of Intramolecular Rearrangements and Cyclizations

| Reaction | Catalyst/Conditions | Key Mechanistic Step | References |

|---|---|---|---|

| Synthesis of Quinolin-2(1H)-ones | Palladium Catalyst, Basic Conditions | Intramolecular Nucleophilic Attack | mdpi.com |

| Synthesis of Tricyclic Fused Quinolones | Palladium(0) Catalyst | Intramolecular Heck Cyclization | mdpi.com |

| Quinolone Alkaloid Biosynthesis | Enzyme (e.g., PenF) | Cationic Epoxide Rearrangement | nih.gov |

| Synthesis of 4-Quinolones | Base-Initiated Camp Cyclization | Cyclization of Aryl Ketoamides | rsc.org |

Role of Solvation and Catalysis in Quinol 1h Transformations

The solvent environment significantly influences the rates and mechanisms of reactions involving quinols. Polar solvation is particularly important in reactions involving charged or dipolar species, such as electron and proton transfer. unige.ch The interaction with the polar environment can alter the reaction barrier by differentially stabilizing the reactant, transition, and product states. unige.ch In some cases, changing the solvent polarity can even alter the reaction mechanism itself. researchgate.net

Catalysis plays a central role in guiding the transformations of quinol and its derivatives. Transition metals, particularly palladium, are widely used to catalyze the synthesis of quinolones, enabling a wide range of functional group tolerance and high reaction yields. mdpi.comresearchgate.net These catalysts can facilitate complex transformations, including cross-coupling reactions and tandem processes. mdpi.com

Redox-active metals can also work in concert with quinol-containing ligands to catalyze reactions such as the dismutation of reactive oxygen species. acs.orgresearchgate.net In these systems, the quinol can stabilize higher-valent metal species and provide alternative redox partners. acs.org Even redox-inactive metals like Zn(II) can catalyze such reactions when coupled with a redox-active quinol ligand. acs.org The choice of catalyst can also direct the selectivity of a reaction, as seen in the hydrogenation of quinoline where different catalysts lead to different product distributions. preprints.org

Table 4: Influence of Solvation and Catalysis

| Factor | Influence on Quinol Transformations | Examples | References |

|---|---|---|---|

| Polar Solvation | Alters reaction barriers and can change reaction mechanisms. | Electron and proton transfer reactions. | researchgate.netunige.ch |

| Apolar Solvation | Can influence enantioselectivity through van der Waals interactions. | Asymmetric organocatalytic transformations. | rsc.org |

| Transition Metal Catalysis | Enables efficient and selective synthesis of quinolones. | Palladium-catalyzed cross-coupling and tandem reactions. | mdpi.comresearchgate.net |

| Redox-Active Ligands | Augments the catalytic activity of metal centers. | Quinol-containing ligands in mimics of SOD and catalase enzymes. | acs.orgresearchgate.net |

| Catalyst Selection | Determines reaction pathway and product selectivity. | Varying product distribution in quinoline hydrogenation with different catalysts. | preprints.org |

Advanced Spectroscopic and Analytical Characterization for Research on Quinol 1h

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like quinoline (B57606) derivatives. uncw.edujchps.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. jchps.com

¹H NMR: Proton NMR (¹H NMR) is instrumental in determining the number of different kinds of protons and their relative numbers in a molecule. jchps.com The chemical shift (δ) of a proton is influenced by its electronic environment, with electronegative atoms and unsaturated groups causing a downfield shift (higher ppm values). libretexts.org For quinoline derivatives, ¹H NMR studies have revealed unusual concentration-dependent chemical shift changes, which are attributed to π-π stacking interactions between the aromatic rings. uncw.edu These interactions are a key aspect of their solution-state behavior. uncw.edu In complexes involving quinol, such as with quinidine (B1679956), changes in the ¹H NMR spectra, like downfield shifts of specific proton signals, can indicate the formation of hydrogen-bonded complexes. usp.br

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. While the natural abundance of ¹³C is low, modern NMR techniques allow for the acquisition of detailed spectra. magritek.com The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons bonded to electronegative atoms or participating in double or triple bonds appearing at different chemical shifts. mdpi.com For complex molecules, assigning all ¹³C signals often requires the use of two-dimensional NMR techniques. magritek.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structures. researchgate.netcore.ac.uk

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbons. mdpi.com

HSQC provides correlations between protons and the carbons to which they are directly attached. core.ac.uk

HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular structure. core.ac.uk

These 2D NMR methods are indispensable for confirming the connectivity and stereochemistry of complex polycyclic compounds and their derivatives. researchgate.netcore.ac.uk

Interactive Data Table: Representative ¹H and ¹³C NMR Data

| Technique | Nucleus | Key Observations | Reference |

| ¹H NMR | ¹H | Concentration-dependent chemical shifts indicate π-π stacking in quinolines. | uncw.edu |

| ¹H NMR | ¹H | Downfield shifts of hydroxyl and benzimidazolate protons suggest hydrogen bonding in quinol complexes. | usp.br |

| ¹³C NMR | ¹³C | Provides information on the carbon skeleton, with chemical shifts influenced by electronic environment. | mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | ¹H, ¹³C | Enables unambiguous assignment of signals and elucidation of complex molecular structures. | researchgate.netcore.ac.uk |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and studying intermolecular interactions like hydrogen bonding. uni-siegen.de These techniques probe the vibrational energy levels of a molecule. uni-siegen.de

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. This makes IR spectroscopy particularly useful for identifying polar functional groups. The presence of hydrogen bonding can be observed in the IR spectrum through the broadening and shifting of the stretching frequencies of the involved functional groups, such as O-H or N-H. jchps.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the molecule's polarizability. uni-siegen.de This often means that non-polar functional groups and symmetric vibrations, which may be weak or absent in the IR spectrum, are strong in the Raman spectrum. spectroscopyonline.com

In the study of quinol and its derivatives, vibrational spectroscopy can confirm the presence of specific functional groups and provide evidence for the formation of charge-transfer complexes. nih.gov For instance, the vibrational spectra of a complex between quinidine and quinol would show shifts in the characteristic vibrational frequencies of both molecules, indicating an interaction. nih.gov

Interactive Data Table: Vibrational Spectroscopy Applications

| Technique | Principle | Key Applications for Quinol 1h Research | Reference |

| Infrared (IR) Spectroscopy | Absorption of IR radiation due to changes in dipole moment. | Identification of polar functional groups, detection of hydrogen bonding. | jchps.com |

| Raman Spectroscopy | Inelastic scattering of light due to changes in polarizability. | Identification of non-polar functional groups and symmetric vibrations, complementary to IR. | spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light in the UV-Vis region. libretexts.org

The absorption of UV-Vis radiation promotes an electron from a lower energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (like the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy gap between these orbitals. Common electronic transitions include π → π* and n → π* transitions, which are characteristic of unsaturated systems and molecules with lone pairs of electrons, respectively. shu.ac.uk

For quinol and its derivatives, UV-Vis spectroscopy can be used to characterize their electronic properties. The formation of complexes, such as charge-transfer complexes, can lead to the appearance of new absorption bands in the UV-Vis spectrum. nih.gov For example, the interaction between a donor molecule like quinidine and an acceptor like quinol can result in a new charge-transfer band. nih.gov Spectrophotometric titrations based on the absorbance of this new band can be used to determine the stoichiometry of the complex. nih.gov

Interactive Data Table: UV-Vis Spectroscopy Findings

| Phenomenon | Spectroscopic Observation | Significance | Reference |

| Electronic Transitions | Absorption bands corresponding to π → π* and n → π* transitions. | Characterization of the electronic structure of the molecule. | libretexts.orgshu.ac.uk |

| Complex Formation | Appearance of new charge-transfer absorption bands. | Evidence for the formation of a complex and allows for the determination of its stoichiometry. | nih.gov |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. slideshare.net

In a typical mass spectrometry experiment, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their m/z values. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. slideshare.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. journals.co.za

Different ionization techniques can be employed, such as Electron Ionization (EI) and Chemical Ionization (CI). nih.gov Collision-Induced Dissociation (CID) can be used to further fragment selected ions to gain more detailed structural insights. nih.gov The fragmentation pathways of related isomers can be compared to identify them. nih.gov For example, the mass spectra of 2-aryl-1,2,3,4-tetrahydro-4-quinolones show characteristic fragmentation patterns that have been elucidated using a combination of low- and high-resolution mass spectrometry and metastable peak analysis. journals.co.za

Interactive Data Table: Mass Spectrometry in Structural Analysis

| Technique | Information Obtained | Application to this compound Research | Reference |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Structure elucidation and identification of unknown compounds. | slideshare.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition. | Confirmation of molecular formula. | journals.co.za |

| Tandem Mass Spectrometry (MS/MS or CID) | Detailed structural information from fragmentation of selected ions. | Isomer differentiation and detailed structural analysis. | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic and molecular structure of crystalline materials. uol.de It relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. uol.de

Powder X-ray Diffraction (PXRD): If single crystals are not available, PXRD can be used to analyze the crystalline nature of a solid sample. americanpharmaceuticalreview.com While generally providing less detailed information than SCXRD, PXRD is a powerful tool for identifying crystalline phases and can, in some cases, be used for structure determination, especially when combined with other techniques like solid-state NMR and computational modeling. rsc.org

For quinol-containing compounds, X-ray diffraction can provide unambiguous proof of structure and reveal the nature of intermolecular interactions in the solid state. acs.org

Interactive Data Table: X-ray Diffraction for Structural Determination

| Technique | Sample Requirement | Information Obtained | Reference |

| Single-Crystal X-ray Diffraction (SCXRD) | Single crystal | Precise 3D molecular structure, bond lengths, bond angles, and intermolecular interactions. | uol.deresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Crystalline powder | Crystalline phase identification, and in some cases, structure determination. | americanpharmaceuticalreview.comrsc.org |

Electrochemical Techniques for Redox Characterization and Mechanistic Insights

Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for characterizing the redox properties of molecules and investigating the mechanisms of their electron transfer reactions. gamry.com

Cyclic Voltammetry (CV): CV involves sweeping the potential of an electrode and measuring the resulting current. gamry.com The resulting voltammogram provides information about the oxidation and reduction potentials of the species in solution, as well as the reversibility of the redox processes. gamry.com For quinones, CV can reveal the one- or two-electron reduction processes they undergo. researchgate.net The redox potential of quinones is known to be sensitive to the surrounding environment, including the solvent and the presence of other ions. acs.org

By studying the effect of scan rate and the presence of other chemical species, CV can provide mechanistic insights into coupled chemical reactions that follow electron transfer. researchgate.netrsc.org For example, the electrochemical oxidation of catechols in the presence of a quinolone derivative has been studied using CV to elucidate the reaction mechanism. researchgate.net

Electrochemical studies of quinones are relevant to their roles in biological electron transport and their applications in materials for energy storage. researchgate.netacs.org The redox behavior of quinones can be tuned by changing substituents on the quinone ring or by altering the experimental conditions. nih.gov

Interactive Data Table: Electrochemical Characterization

| Technique | Principle | Key Insights for this compound Research | Reference |

| Cyclic Voltammetry (CV) | Measures current response to a sweeping potential. | Determination of redox potentials, reversibility of electron transfer, and mechanistic information about redox reactions. | gamry.comresearchgate.net |

| Controlled-Potential Coulometry | Measures the total charge passed during an electrolysis reaction. | Determines the number of electrons involved in a redox process. | researchgate.net |

Structure Activity Relationship Sar Studies for Quinol 1h Derivatives

Correlation of Structural Modifications with Molecular Interaction Profiles

Structural modifications to the core 1H-quinoline or quinolone scaffold and its substituents significantly impact their molecular interaction profiles, including binding affinity to enzymes, receptors, or nucleic acids. For instance, studies on quinoline (B57606) derivatives as α2C-adrenoceptor antagonists have identified key structural features critical for activity, such as the absolute requirement for a substituent at the 3-position of the quinoline ring. acs.org The position of substitution on a piperazine (B1678402) ring, if present, also plays a significant and stereospecific role in affinity and potency. acs.org Replacing the piperazine ring proved challenging, with 1,4-diazepanes being one of the few viable alternatives. acs.org

In the context of antimalarial agents, modifications to the 4(1H)-quinolone structure have been explored to improve potency and bioavailability. nih.gov The target of some of these compounds is the quinol oxidation site of the cytochrome bc1 complex in Plasmodium falciparum. manetschlab.comnih.gov Structural variations, such as extended alkenyl or alkyl side chains at the 3-position of endochin-like 4(1H)-quinolones, have shown potent activity against drug-resistant strains. nih.gov

For antibacterial quinolone derivatives, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is often considered essential for activity, requiring annulation with an aromatic ring. slideshare.net Substitutions at positions like the fluorine at position 6, lower alkyl groups at position 1, and amino groups at position 5 can result in compounds with antibacterial activity. slideshare.net Substitutions with piperazine, N-methyl piperazine, and pyrrolidine (B122466) rings at position 7 have also led to active compounds. slideshare.net

Quinone derivatives, which share some structural features with oxidized quinols, have been studied for their activity against various targets, including those involved in multidrug resistance (MDR) in cancer cells and parasitic infections like trypanosomiasis. acs.orgnih.govjst.go.jp SAR analysis of quinoline derivatives for reversing MDR in cancer cells indicated that the deviation of two aryl rings in a hydrophobic moiety is essential for effective reversal, suggesting specific spatial requirements for interaction with P-glycoprotein (P-gp). acs.org Basic nitrogen atoms in the piperazine and quinoline moieties were also found to be indispensable for high activity. acs.org

Studies on quinol derivatives as potential trypanocidal agents suggest that the quinol pharmacophore can act as a double Michael acceptor, potentially binding to vicinal cysteines in target proteins. nih.gov Structural variations around the quinol ring, such as replacing a hydroxyl group with a methoxy (B1213986) group or adding a chlorine atom, can influence potency. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Biological Effects

Quantitative Structure-Activity Relationship (QSAR) models are employed to establish mathematical relationships between the structural properties of compounds and their biological activities, allowing for the prediction of the activity of new, unsynthesized derivatives. QSAR studies on quinolon-4(1H)-imine derivatives have been conducted to predict their antimalarial activity. unram.ac.idresearchgate.net These models utilize electronic and molecular descriptors, often obtained from computational methods like ab initio calculations. unram.ac.idresearchgate.net Multiple linear regression (MLR) is a common statistical method used to construct QSAR models. unram.ac.idresearchgate.net

For example, a QSAR study on 22 quinolone-4(1H)-imine derivatives as antimalarials generated a model correlating pEC50 values with partial charges on specific carbon atoms (qC3, qC8, qC10, qC11, qC17, qC18). unram.ac.id The resulting QSAR equation and statistical parameters (n=22; r²=0.910; SEE=0.171; Fhit/Ftab=4.510; PRESS=0.697) indicate a statistically significant relationship between these electronic descriptors and antimalarial activity. unram.ac.id Such models can serve as a reference for designing and predicting the activity of novel derivatives before their synthesis. unram.ac.idresearchgate.net

QSAR studies have also been applied to other quinoline derivatives, such as quinolinecarbaldehyde derivatives, to correlate their anti-tubercular activity with various physicochemical properties using methods like multiple linear regression analysis. chula.ac.th

Influence of Substituent Effects on Reactivity and Selectivity

Substituent effects, including electronic (inductive and resonance) and steric factors, play a crucial role in modulating the reactivity and selectivity of Quinol 1h derivatives and related compounds. The nature and position of substituents on the aromatic and heterocyclic rings can significantly alter electron density distribution, affecting reactivity towards biological targets and influencing selectivity between different targets or between pathogen and host cells.

Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions can influence the acidity or basicity of functional groups, affecting ionization states and interactions with charged residues in biological targets. For instance, in quinone derivatives, electron-withdrawing substituents can enhance reactivity with nucleophiles like thiols. nih.gov Conversely, electron-donating substituents can have the opposite effect. nih.gov

Steric bulk of substituents can impede or facilitate binding to a target site by influencing the ability of the molecule to fit into the binding pocket. The size and shape of substituents can also affect the compound's lipophilicity, which influences membrane permeability and distribution within an organism. Studies on quinone derivatives as antibacterial agents have explored the impact of hydrophobicity and chain length of functional groups on activity against different bacterial pathogens. mdpi.com

The position of substituents is also critical for selectivity. For example, in quinoline derivatives acting as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be essential for activity. acs.org Similarly, studies on MDR reversal agents highlighted the importance of basic nitrogen atoms in specific locations. acs.org

Conformational Requirements for Specific Molecular Recognition

The specific biological activity of a molecule is often dependent on its ability to adopt a particular three-dimensional conformation that allows for optimal interaction with its biological target. Conformational analysis helps to understand the preferred shapes and flexibility of this compound derivatives and how these relate to their molecular recognition by proteins or other biomolecules.

For molecules with flexible parts, different conformers may exist in solution, and typically only one or a few of these are the biologically active forms that bind to the target. nih.gov The energy associated with different conformations and the barriers to interconversion between them can influence the population of the active conformer and thus the observed biological activity. Computational methods and experimental techniques like NMR spectroscopy can be used to study the conformational preferences of molecules. nih.govresearchgate.net

In the context of SAR, understanding the conformational requirements for binding to a specific target can guide the design of conformationally-restricted analogues that favor the active conformation, potentially leading to increased potency and selectivity. For instance, studies on other compound classes have shown that incorporating structural features that lock the molecule into a specific conformation can impact biological activity. nih.gov While specific detailed conformational analysis studies for this compound derivatives were not extensively detailed in the search results, the principle that molecular conformation is crucial for specific molecular recognition is a fundamental aspect of SAR studies in general and is applicable to this class of compounds.

Molecular and Cellular Biological Activity of Quinol 1h Analogs Excluding Clinical Studies

Investigation of Molecular Targets and Binding Mechanisms

Quinol 1h analogs have been shown to interact with a variety of molecular targets. One prominent target identified for certain quinol analogs, specifically heteroaromatic-substituted hydroxycyclohexadienones, is thioredoxin-1 (Trx-1). These compounds have been shown to bind to cysteine residues within Trx-1, suggesting that protein thiol oxidation plays a critical role in their induced cellular effects. psu.edunih.gov Further studies using immobilized quinol analogs have identified additional cellular proteins that bind to these compounds, including β-tubulin, heat shock protein 60 (HSP60), and peroxiredoxin 1 (Prx1), proposing these as potential molecular targets contributing to their proapoptotic and antiproliferative effects. psu.edunih.gov

Another class of quinolone derivatives, including 1H-1-hydroxyquinolin-4-ones like HQNO (2-heptyl-1-hydroxyquinol-4-one), are known to inhibit enzymes involved in the electron transport chain. acs.orgnih.gov Specifically, HQNO acts as an NADH oxidase inhibitor. acs.orgnih.gov Aurachins, which are myxobacterial 3-farnesyl-4(1H)-quinolone derived compounds, are also described as respiratory chain inhibitors, targeting various cytochrome complexes. beilstein-journals.org Aurachin D, for instance, selectively inhibits the cytochrome bd complex. beilstein-journals.org Studies on other quinone-based inhibitors have also explored their interaction with mitochondrial complex I, affecting NADH oxidase activity. nih.govnih.gov

Quinolone derivatives have also been investigated as inhibitors of HIV-1 integrase (IN). acs.orgresearchgate.netnih.govbrieflands.comresearchgate.net Certain quinolinonyl diketo acid derivatives have demonstrated inhibition of HIV-1 IN, showing selectivity for strand transfer over 3′-processing. acs.org Molecular modeling studies have provided insights into the structural requirements for the binding of these compounds to the catalytic core domains of HIV-1 IN and RNase H. acs.org

Quinolone compounds, such as the Pseudomonas quinolone signal (PQS) and 2-heptyl-4-hydroxyquinoline (HHQ), function as quorum-sensing signal molecules in bacteria like Pseudomonas aeruginosa. oup.com They bind to transcriptional regulators, influencing gene expression. researchgate.net

In Vitro Studies on Enzyme Inhibition and Modulation (e.g., topoisomerases, integrases, NADH oxidase)

In vitro studies have confirmed the inhibitory effects of this compound analogs on various enzymes. HQNO has been identified as a potent inhibitor of NADH oxidase. acs.orgnih.gov Research on quinolone inhibitors of alternative NADH dehydrogenase (NDH-II), an enzyme absent in mammalian mitochondria and thus a promising antibiotic target, has shown that compounds like 1-hydroxy-2-dodecyl-4(1H)quinolone and aurachin C are potent inhibitors of the quinone reduction site of yeast NDH-II. oup.comoup.com

While fluoroquinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, natural quinolones often lack the 3-carboxy group essential for this type of inhibition. researchgate.net The specific mechanism of action for the antimicrobial properties of these natural quinolones, therefore, involves different enzymatic targets.

As mentioned in Section 7.1, quinolinonyl diketo acid derivatives have shown in vitro inhibitory activity against HIV-1 integrase, specifically the strand transfer function. acs.orgresearchgate.net Some of these compounds also inhibited the RNase H function of HIV-1 reverse transcriptase. acs.org

In the context of mitochondrial respiration, quinol analogs have been shown to inhibit components of the electron transport chain. HQNO inhibits the enzyme activity of mitochondrial and bacterial complex III at the Qi site. nih.gov PQS, another quinolone signal molecule, inhibits complex I of the respiratory chain in mammalian cells in vitro. nih.gov

Impact on Cellular Pathways and Biochemical Processes (e.g., mitochondrial respiration, quorum sensing)

This compound analogs significantly impact cellular pathways and biochemical processes, notably mitochondrial respiration and bacterial quorum sensing.

Inhibition of mitochondrial respiration is a key effect of several quinol analogs, including HQNO and aurachins. acs.orgnih.govbeilstein-journals.orgoup.com This inhibition can lead to a depletion of mitochondrial membrane potential. beilstein-journals.org Studies using PQS have shown a strong inhibitory effect on mitochondrial respiration in mammalian cells, specifically targeting complex I. nih.gov This inhibition can induce a metabolic shift towards glycolysis. nih.govnih.gov

Quinolone compounds, particularly PQS and HHQ, are central to the quorum sensing system in Pseudomonas aeruginosa. oup.comresearchgate.net They act as signal molecules, regulating the expression of numerous virulence genes as a function of cell population density. oup.com This includes genes involved in iron scavenging. nih.gov Enzyme-mediated inactivation of PQS has been explored as a potential antivirulence strategy. nih.gov

Certain quinol analogs have also been shown to influence cellular glutathione (B108866) levels, which play a role in modulating their cytotoxicity. psu.edunih.gov Treatment with these compounds can lead to an increase in total intracellular glutathione content. psu.edunih.gov

Mechanistic Insights into Anti-proliferative and Antimicrobial Properties (at a cellular/molecular level)

The anti-proliferative and antimicrobial properties of this compound analogs are linked to their molecular targets and the disruption of essential cellular processes.

The anti-proliferative effects of some quinol analogs in cancer cells are associated with the induction of apoptosis, characterized by caspase 3 and PARP cleavage. psu.edunih.gov This apoptotic effect is modulated by the cellular glutathione system. psu.edunih.gov Inhibition of thioredoxin reductase (TrxR) by certain quinol analogs is considered a critical cellular event contributing to their proapoptotic effects. researchgate.netresearchgate.net This inhibition can lead to cellular Trx oxidation, increased oxidative stress, and activation of signaling pathways like p38 and JNK MAPK, ultimately resulting in cell death. researchgate.net

The antimicrobial properties of 1H-1-hydroxyquinol-4-ones like HQNO are partly attributed to their inhibition of NADH oxidase and interference with respiratory electron transport chains. acs.orgnih.gov Aurachins also exert antimicrobial effects through the inhibition of electron transport chains. nih.govbeilstein-journals.org The disruption of mitochondrial function, including the depletion of mitochondrial membrane potential, contributes to the antiparasitic activity observed with some aurachin analogs. beilstein-journals.org

In bacteria, the role of quinolone signal molecules in regulating virulence factors through quorum sensing provides a mechanistic explanation for their impact on microbial interactions and pathogenicity. oup.comresearchgate.netnih.gov Interference with this signaling system can affect processes like biofilm formation and the production of virulence determinants such as pyocyanin (B1662382) and rhamnolipids. nih.govresearchgate.net

Characterization of Biological Intermediate Species

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 1H-1-hydroxyquinol-4-one | N/A |

| This compound (4-(1-benzenesulfonyl-6-fluoro-1H-indol-2-yl)-4-hydroxycyclohexa-2,5-dienone) | N/A |

| HQNO (2-heptyl-1-hydroxyquinol-4-one) | 5281010 |

| Aurachin C | 6436495 |

| Aurachin D | 11884241 |

| PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) | 644343 |

| HHQ (2-heptyl-4(1H)-quinolone) | 73780 |

| 1-hydroxy-2-dodecyl-4(1H)quinolone | 5311258 |

| Pyrroloquinoline quinone (PQQ) | 4908 |

| Trx-1 (Thioredoxin-1) | 71627871 |

| HSP60 (Heat shock protein 60) | 135162841 |

| Prx1 (Peroxiredoxin 1) | 5451411 |

| Caspase 3 | 836 |

| PARP (Poly(ADP-ribose) polymerase) | 4172 |

| TrxR (Thioredoxin reductase) | 114390 |

| NADH oxidase | 16214635 |

| HIV-1 integrase (IN) | 11353761 |

| HIV-1 reverse transcriptase (RT) | 134600 |

| RNase H | 174930 |

| DNA gyrase | 9701 |

| DNA topoisomerase IV | 27445 |

| Cytochrome bc1 complex (Complex III) | 132152722 |

| Mitochondrial complex I | 131033647 |

| Cytochrome bd complex | 102434045 |

| NDH-II (alternative NADH dehydrogenase) | 102434045 |

| β-tubulin | 149060587 |

Data Tables

Based on the search results, here is a summary of some in vitro enzyme inhibition data for selected quinol analogs:

| Compound Name | Enzyme Target | IC50 / Ki Value | Organism/Source | Reference |

| HQNO | NADH oxidase | Not specified | Not specified | acs.orgnih.gov |

| HQNO | NDH-II (quinone reduction site) | 3.5 µM | Yeast | oup.comoup.com |

| 1-hydroxy-2-dodecyl-4(1H)quinolone | NDH-II (quinone reduction site) | 14 nM | Yeast | oup.comoup.com |

| Aurachin C | NDH-II (quinone reduction site) | Not specified | Yeast | oup.comoup.com |

| Aurachin D | Cytochrome bd complex | Selective inhibitor | Not specified | beilstein-journals.org |

| Compound 6 (Benzenesulfonyl-6F-indole-substituted quinol) | TrxR | 2.7 µM (after 1h) | Recombinant rat TrxR | researchgate.net |

| ND-011992 | Bacterial complex I | 0.12 µM | E. coli | nih.gov |

| ND-011992 | Mitochondrial complex I | 3.27 µM | Bovine heart mitochondria | nih.gov |

| Quinolinonyl diketo acid derivatives | HIV-1 IN (strand transfer) | < 100 nM | HIV-1 | acs.org |

| Quinolinonyl diketo acid derivatives | HIV-1 RNase H | Low micromolar | HIV-1 RT | acs.org |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the specific assay conditions and source of the enzyme.

Emerging Research Applications of Quinol 1h and Quinolone Scaffolds Excluding Clinical Applications

Applications in Materials Science and Organic Electronics

The conjugated system inherent to the 2-quinolone structure provides intrinsic photoactive and luminescent properties, making it a target for investigation in functional organic materials. researchgate.netmdpi.com These characteristics are being exploited in the development of new materials with specific optical and electronic functions.

Researchers have noted that due to their photoactive physical properties and N,O-based ligating capability, 2-quinolone scaffolds are suitable for creating functional organic materials. mdpi.com This includes their use in developing luminescent materials and as components in dye-sensitized solar cells. mdpi.com In the context of solar cells, the 2-quinolone structure can be modified to act as a π-electron acceptor by constructing an electron reservoir at its 3-position. mdpi.com The study of how processing and structure affect a material's properties is a central theme in materials science, covering everything from mechanical to optical and electrical characteristics. spectrum-instrumentation.com

Development as Chemical Probes and Biosensors

The quinolone framework is integral to the design of advanced chemical sensors and biosensors, which are tools developed for the rapid and accurate detection of various analytes. mdpi.comdntb.gov.ua These sensors often leverage the fluorescent properties of quinolone derivatives, which can change in the presence of specific ions or molecules.

Novel fluorescent probes based on the 2(1H)-quinolone skeleton have been synthesized for the detection of biologically important molecules like biothiols. mdpi.comnih.gov For instance, 2(1H)-quinolone derivatives containing a malonate group exhibit an increase in fluorescence intensity and a hypsochromic shift (a shift to a shorter wavelength) in their emission bands when they interact with biothiols. mdpi.com In contrast, a derivative with a dicyanovinyl group shows fluorescence quenching in the presence of biothiols and cyanide ions, but a "turn-on" fluorescence effect with other reactive sulfur species. mdpi.comnih.gov Other quinoline-based fluorescent probes have demonstrated high selectivity and sensitivity for detecting metal ions such as Hg2+, Al3+, and Fe3+ in aqueous solutions. researchgate.net

Beyond small molecules, biosensors incorporating quinolone structures or designed to detect quinolones are a significant area of research. mdpi.comuwc.ac.za Immunosensors, which use antibodies as the recognition element, have been developed for the detection of various quinolones. mdpi.com For example, a dual biosensor system was created to detect and quantify major Pseudomonas aeruginosa signal molecules, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and 2-heptyl-4-quinolone (HHQ). nih.gov This system used reporter gene fusions in a mutant P. aeruginosa strain, which responded with luminescence upon exposure to these quinolones. nih.gov The biosensor with the pqsA::luxCDABE reporter was particularly sensitive to HHQ. nih.gov

Table 1: Examples of Quinolone-Based Fluorescent Probes and Biosensors

| Probe/Sensor Type | Target Analyte(s) | Principle of Detection | Key Findings | Reference(s) |

| 2(1H)-quinolone derivatives (Q1-Q3) | Biothiols | Fluorescence enhancement and hypsochromic shift | Increased fluorescence intensity upon binding. | mdpi.com |

| 2(1H)-quinolone derivative (Q4) | Biothiols, Cyanide, Reactive Sulfur Species | Fluorescence quenching ("off") or enhancement ("on") | Shows quenching for biothiols/cyanide and enhancement for other sulfur species. | mdpi.comnih.gov |

| Quinoline (B57606) derivative DPQ | Mercury (Hg2+) | Forms a 1:2 metal-ligand complex | High selectivity and sensitivity for Hg2+ in a wide pH range (4-10). | researchgate.net |

| P. aeruginosa biosensor | PQS and HHQ | Quorum-sensing signal activation of a lux reporter gene | pqsA::luxCDABE biosensor showed high sensitivity for HHQ (EC50 of 0.44 ± 0.1 µM). | nih.gov |

| Immunosensor | Ciprofloxacin | Lanthanum oxide nanoparticle-based signal amplification | Enabled detection of trace amounts of the antibiotic. | mdpi.com |

Role in Catalysis and Organic Transformations

Quinolone scaffolds are central to many organic synthesis strategies, both as synthetic targets and as foundational structures for more complex molecules. The development of efficient catalytic methods to construct the quinolone ring system is a major focus in organic chemistry. mdpi.comnih.govresearchgate.net

Various catalysts have been employed to synthesize quinolone derivatives. A novel copper-catalyzed tandem reaction was developed to create 2-substituted-4-(1H)-quinolones from aryl boronic acids and nitriles, using oxygen from the air as a green oxidant. acs.org This method avoids expensive metals like palladium or rhodium and uses readily available starting materials. acs.org Palladium catalysis has also been used effectively, such as in the reaction between 2-iodoanilines and dialkyl itaconates to produce 2-quinolones with substituents at the C-3 position. mdpi.com

Bio-organic catalysts and sustainable materials are also emerging as important tools. Taurine, a bio-organic catalyst, has been used to synthesize pyrano[3,2-c]quinolone derivatives in water, offering excellent yields and short reaction times in an environmentally friendly manner. acs.org Similarly, a new catalytic material, silica-bonded bis(hydrogensulphato)benzene (SiO2-BHSB), was shown to be highly efficient for producing pyrano[3,2-c]quinolone scaffolds in an aqueous solvent at room temperature. tandfonline.com The heterogeneous nature of this catalyst allows for its easy recovery and reuse for multiple cycles. tandfonline.com Organic clays (B1170129) have also been investigated as catalysts for quinolone synthesis under solvent-less, microwave-irradiated conditions, representing a greener approach to these chemical transformations. researchgate.net

Charge-Transfer Complex Formation and Characterization

Charge-transfer (CT) complexes are formed by the interaction of an electron donor molecule with an electron acceptor. Quinolones can act as n-electron donors and form stable, colored CT complexes with various π-acceptors. hilarispublisher.comnih.gov The study of these complexes is valuable for understanding intermolecular interactions and for developing new analytical methods.

A simple and sensitive spectrophotometric method was developed based on the formation of CT complexes between quinolones such as sparfloxacin, enoxacin, norfloxacin, and levofloxacin (B1675101) with chloranilic acid in an acetonitrile (B52724) solvent. hilarispublisher.com The stoichiometry of these complexes was determined to be a 1:1 molar ratio. hilarispublisher.comresearchgate.net Similarly, CT complexes have been formed between the drug quinidine (B1679956) (a quinoline derivative) and acceptors like quinol, picric acid, and dichlorodicyanobenzoquinone (DDQ). nih.govscienceopen.com These complexes were synthesized by mixing equimolar amounts of the donor and acceptor in methanol (B129727) and were characterized using various spectroscopic techniques. nih.govscienceopen.com

The formation of CT complexes between various fluoroquinolones and acceptors like 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil) and 2,3,5,6-tetrafluoro-p-benzoquinone (fluoranil) results in significant enhancement of fluorescence intensity, a property that has been harnessed for spectrofluorimetric analysis. nih.govthescipub.com

Table 2: Characterization of Quinolone Charge-Transfer (CT) Complexes

| Donor | Acceptor | Solvent | Stoichiometry (Donor:Acceptor) | Max Wavelength (λmax) | Key Findings | Reference(s) |

| Sparfloxacin | Chloranilic Acid | Acetonitrile | 1:1 | 417 nm | Formation of a colored CT complex allows for spectrophotometric determination. | hilarispublisher.com |

| Enoxacin | Chloranilic Acid | Acetonitrile | 1:1 | 436 nm | Stable complex formation with distinct absorption peak. | hilarispublisher.com |

| Norfloxacin | Chloranilic Acid | Acetonitrile | 1:1 | 419 nm | Obeys Beer's law in the 1-10 µg/mL concentration range. | hilarispublisher.com |

| Levofloxacin | Chloranilic Acid | Acetonitrile | 1:1 | 436 nm | Gibbs free energy and association constant were determined. | hilarispublisher.com |

| Quinidine | Quinol (QL) | Methanol | 1:1 | 290 nm | The formed CT complex is a nanoscale, semi-crystalline particle. | nih.govscienceopen.com |

| Quinidine | Picric Acid (PA) | Methanol | 1:1 | 345 nm | Characterized by IR, 1H NMR, and electronic absorption spectroscopy. | nih.govscienceopen.com |

| Quinidine | DDQ | Methanol | 1:1 | 280, 394 nm | Exhibits a high formation constant (KCT), reflecting strong acceptor ability. | nih.govscienceopen.com |

| Ofloxacin | Bromanil (TBBQ) | Not Specified | Not Specified | Not Specified | Fluorescence intensity of the complex was enhanced 29-36 times. | nih.gov |

Future Research Directions and Unexplored Avenues for Quinol 1h

Development of Novel Asymmetric Synthesis Methods

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods such as the Skraup, Friedländer, and Doebner-von Miller reactions providing the foundational chemistry. ijpsjournal.comacs.org However, the demand for enantiomerically pure compounds, particularly for pharmaceutical applications, has driven the development of asymmetric synthesis methods. Future research will likely focus on creating novel and more efficient stereoselective catalytic methods. acs.orgnih.gov This includes the design of new chiral catalysts and the refinement of existing techniques to achieve higher yields and enantioselectivities for Quinol 1h and its analogues. The exploration of biocatalytic techniques also presents a promising avenue for the asymmetric synthesis of these complex molecules. acs.orgnih.gov

Exploration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. Advanced spectroscopic techniques are becoming indispensable tools for the real-time monitoring of chemical reactions. researchgate.net Future research in this area will involve the application of techniques like in-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy, as well as advanced Nuclear Magnetic Resonance (NMR) methods, to study the formation of this compound in real-time. acs.orgmdpi.com This will provide invaluable insights into reaction intermediates, transition states, and the influence of various reaction parameters. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, will complement these experimental techniques by providing theoretical models of the reaction pathways. researchgate.netrsc.org

Deepening Understanding of Complex Biological Interactions and Selectivity

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.gov A key future research direction is to unravel the intricate details of how this compound and its derivatives interact with biological targets at a molecular level. This involves identifying specific binding sites on proteins and understanding the nature of these interactions, which can be hydrophobic, electrostatic, or hydrogen bonding. researchgate.net Molecular docking and dynamics simulations will be instrumental in predicting and visualizing these interactions, guiding the design of more potent and selective compounds. mdpi.commdpi.com Furthermore, investigating the structure-activity relationships (SAR) will help in understanding how different substituents on the quinoline scaffold influence its biological activity and selectivity. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. mdpi.comucl.ac.uk For this compound, ML algorithms can be trained on large datasets of known quinoline derivatives and their properties to predict the biological activity, toxicity, and synthetic accessibility of novel compounds. mdpi.comdoaj.org Generative models, such as Generative Adversarial Networks (GANs), can be employed to design new this compound analogues with desired properties. researchgate.net These computational tools can significantly accelerate the design-synthesis-testing cycle, making the discovery of new lead compounds more efficient and cost-effective. mdpi.com For instance, ML models have been developed to predict the site selectivity of C-H functionalization in quinolines, a crucial aspect of their synthesis. doaj.org

Sustainability Considerations in this compound Synthesis and Application